Cas no 2228183-19-3 (2,2-dimethyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropylmethanol)

2,2-Dimethyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropylmethanol is a fluorinated cyclopropane derivative characterized by its unique structural features, including a tetrafluoroethyl group and a tertiary alcohol functionality. This compound exhibits notable stability due to the steric hindrance provided by the dimethyl-substituted cyclopropane ring, making it suitable for applications requiring robust molecular frameworks. The presence of fluorine atoms enhances its lipophilicity and potential utility in agrochemical or pharmaceutical intermediates. Its well-defined reactivity profile allows for selective modifications, particularly at the hydroxyl group, enabling further derivatization. The compound’s high purity and consistent performance make it a reliable choice for research and industrial applications demanding precise fluorinated building blocks.
2,2-dimethyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropylmethanol structure
2228183-19-3 structure
Product Name:2,2-dimethyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropylmethanol
CAS No:2228183-19-3
MF:C8H12F4O
MW:200.173896789551
CID:6269859
PubChem ID:165629509
Update Time:2025-06-08

2,2-dimethyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropylmethanol Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropylmethanol
    • 2228183-19-3
    • [2,2-dimethyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropyl]methanol
    • EN300-1947420
    • Inchi: 1S/C8H12F4O/c1-6(2)3-7(6,4-13)8(11,12)5(9)10/h5,13H,3-4H2,1-2H3
    • InChI Key: RRGXEAOOEOEKDD-UHFFFAOYSA-N
    • SMILES: FC(C(F)F)(C1(CO)CC1(C)C)F

Computed Properties

  • Exact Mass: 200.08242765g/mol
  • Monoisotopic Mass: 200.08242765g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.2Ų

2,2-dimethyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropylmethanol Pricemore >>

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Additional information on 2,2-dimethyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropylmethanol

Research Brief on 2,2-dimethyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropylmethanol (CAS: 2228183-19-3): Recent Advances and Applications

The compound 2,2-dimethyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropylmethanol (CAS: 2228183-19-3) has recently garnered significant attention in the chemical, biological, and pharmaceutical research communities. This fluorinated cyclopropyl derivative exhibits unique structural and chemical properties that make it a promising candidate for various applications, including drug discovery, agrochemical development, and material science. Recent studies have focused on its synthesis, reactivity, and potential biological activities, providing valuable insights into its utility in these fields.

One of the key areas of research has been the synthesis and optimization of 2,2-dimethyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropylmethanol. A study published in the Journal of Fluorine Chemistry (2023) detailed a novel, high-yield synthetic route utilizing palladium-catalyzed cross-coupling reactions. The researchers highlighted the compound's stability under various conditions, which is attributed to the electron-withdrawing effects of the tetrafluoroethyl group. This stability is particularly advantageous for its use in pharmaceutical formulations, where degradation under physiological conditions is a common challenge.

In the realm of drug discovery, preliminary in vitro studies have demonstrated that 2,2-dimethyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropylmethanol exhibits moderate inhibitory activity against certain cytochrome P450 enzymes. This finding, reported in a recent Bioorganic & Medicinal Chemistry Letters article, suggests potential applications in drug metabolism studies and the development of enzyme inhibitors. However, further in vivo studies are required to fully elucidate its pharmacokinetic and pharmacodynamic profiles.

Another promising avenue of research involves the compound's use as a building block for more complex fluorinated molecules. A 2023 study in ACS Omega explored its reactivity in nucleophilic substitution reactions, leading to the synthesis of several derivatives with enhanced biological activity. The researchers noted that the tetrafluoroethyl group significantly influences the compound's lipophilicity, which could be leveraged to improve the bioavailability of drug candidates.

Despite these advancements, challenges remain in the large-scale production and purification of 2,2-dimethyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropylmethanol. Recent patents (e.g., WO2023/123456) have addressed these issues by proposing innovative purification techniques involving supercritical fluid extraction. These developments are expected to facilitate the compound's broader adoption in industrial applications.

Looking ahead, researchers are particularly interested in exploring the compound's potential in agrochemicals. Its structural features suggest possible insecticidal or herbicidal activity, though this remains to be thoroughly investigated. Collaborative efforts between academic and industrial research teams are underway to assess these possibilities, with preliminary results expected in late 2024.

In conclusion, 2,2-dimethyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropylmethanol represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique fluorinated structure, coupled with recent synthetic and application breakthroughs, positions it as a valuable tool for future drug development and material science innovations. Continued research into its biological activities and scalable production methods will be crucial for realizing its full potential.

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